2-Naphthoyl chloride
Overview
Description
2-Naphthoyl chloride is a chemical compound that is related to the naphthalene family, where a carbonyl chloride group is attached to the second position of the naphthalene ring system. It is an acyl chloride derivative of 2-naphthol and is used as an intermediate in organic synthesis for the preparation of various chemical compounds.
Synthesis Analysis
The synthesis of derivatives related to 2-naphthoyl chloride can be achieved through various methods. One efficient approach is the multi-component synthesis of amidoalkyl-2-naphthols using silica chloride as a catalyst under sonic conditions, which provides excellent yields in a short duration . Another method involves the cyclocondensation reactions of benzimidoyl chlorides with 3-phosphino-2-naphthol to produce fluorescent 2-R-naphtho[2,3-d]oxaphospholes . Additionally, Lewis acids catalyzed annulations of ynamides with acyl chlorides can lead to the formation of 4-amino-2-naphthol derivatives . A tandem Friedel-Crafts reaction sequence has also been developed to synthesize 2-naphthol derivatives, allowing the construction of up to three C-C bonds .
Molecular Structure Analysis
The molecular structure of compounds related to 2-naphthoyl chloride has been characterized by various spectroscopic techniques. For instance, the fluorescent 2-R-naphtho[2,3-d]oxaphospholes were characterized by multinuclear NMR, UV-vis, and fluorescence spectroscopy, and some compounds' solid-state structures were determined by single-crystal X-ray diffraction experiments . The structure of the ring cleavage product of 1-hydroxy-2-naphthoate, an intermediate of the phenanthrene-degradative pathway, was determined using NMR and mass spectroscopy .
Chemical Reactions Analysis
2-Naphthoyl chloride and its derivatives participate in a variety of chemical reactions. The fluorescent excited state of the 2-naphthoxide ion can be quenched by halides through an electron-transfer mechanism, leading to various substitution products . The (2-naphthoxy)acetyl chloride, a derivative, has been used as a fluorescent reagent for analytical derivatization in chromatography . The reaction of 4-amino-1,2-naphthoquinone with S2Cl2 under aprotic conditions generates a neutral radical with isolable cation and anion oxidation states, showcasing the versatility of naphthoyl-related compounds in redox chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-naphthoyl chloride derivatives are influenced by their molecular structure. The fluorescent properties of naphtho[2,3-a]phenoxazinium chlorides, for example, are determined by their maximum emission wavelengths, which vary between 630 and 676 nm in ethanol and water at physiological pH . The antimicrobial activity of these compounds is also influenced by the substituents on the heterocycle nucleus and its size . The synthesis of diastereomerically pure sulfoxides demonstrates the potential for high enantiomeric purity in derivatives of 2-naphthoyl chloride .
Scientific Research Applications
Chemical Synthesis and Catalysis
2-Naphthoyl chloride is utilized in various chemical synthesis processes. One notable application is in the iridium-catalyzed reaction of aroyl chlorides with internal alkynes. Specifically, 2-naphthoyl chloride reacts efficiently with dialkylacetylenes or diphenylacetylene in the presence of an iridium catalyst, leading to the production of tetrasubstituted naphthalenes and anthracene derivatives (Yasukawa et al., 2002).
Polymerization and Material Science
In material science, 2-naphthoyl chloride has been employed in the synthesis of ionic conjugated polymers with naphthoyl functional groups. For instance, poly[2-ethynyl-N-(1-naphthoyl)-pyridinium chloride] (PE1NPC) and poly[2-ethynyl-N-(2-naphthoyl)-pyridinium chloride] (PE2NPC) were prepared via the uncatalyzed polymerization of 2-ethynylpyridine using 1- and 2-naphthoyl chlorides. These polymers exhibited significant electrical conductivity, absorbance, photoluminescence, and electrochemical stability, making them potentially valuable in electronic and photonic applications (Kim et al., 2016).
Analytical Chemistry
In the realm of analytical chemistry, 2-naphthoyl chloride has been used as a fluorescent labeling reagent. It is particularly effective in enhancing the detection sensitivity of certain toxins, such as T-2 and HT-2 toxins, by high-performance liquid chromatography with fluorescence detection. This reagent offers improved sensitivity and repeatability compared to other labeling reagents, suggesting its potential for broader applications in analytical methodologies (Lippolis et al., 2008).
Chemical Protecting Groups
Furthermore, 2-naphthoyl chloride has been employed in the development of protecting groups for chemical synthesis. For example, 2-naphthylmethoxymethyl (NAPOM) was synthesized using naphthylmethoxymethyl chloride and has been demonstrated to effectively protect various hydroxy and mercapto groups under mild conditions. This protecting group offers advantages in terms of mild introduction, selective removal, and compatibility with various solvents, highlighting its potential utility in complex organic synthesis (Sato et al., 2015).
Safety And Hazards
2-Naphthoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection .
Relevant Papers
One paper discusses the use of 2-Naphthoyl chloride as a derivatizing agent for the acylation of amino acids in aqueous medium . Another paper discusses the quantification of trace fenuron in waste water samples using 2-Naphthoyl chloride .
properties
IUPAC Name |
naphthalene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLBCXGRQWUJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062287 | |
Record name | 2-Naphthalenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthoyl chloride | |
CAS RN |
2243-83-6 | |
Record name | 2-Naphthoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9842 | |
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Record name | 2-Naphthalenecarbonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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